molecular formula C20H20F2N4O3S B2716186 3-(1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396808-47-1

3-(1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2716186
CAS No.: 1396808-47-1
M. Wt: 434.46
InChI Key: PYMAXPFBHMCOCM-UHFFFAOYSA-N
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Description

3-(1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H20F2N4O3S and its molecular weight is 434.46. The purity is usually 95%.
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Biological Activity

The compound 3-(1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is an organic molecule with potential therapeutic applications. Its complex structure incorporates a piperidine moiety, a sulfonyl group, and a triazole ring, which may contribute to its biological activity. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18F2N4O3SC_{17}H_{18}F_{2}N_{4}O_{3}S, with a molecular weight of approximately 398.41 g/mol. The structure features:

  • Piperidine ring : Known for its role in various pharmacological activities.
  • Difluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Triazole ring : Often associated with antifungal and anticancer properties.

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The presence of the triazole moiety suggests potential activity against various pathogens and possibly in cancer treatment due to its ability to stabilize microtubules.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various fungal strains, suggesting that this compound may have comparable effects.

Anticancer Properties

The compound's structural similarity to known anticancer agents raises interest in its potential efficacy against cancer cells. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through microtubule stabilization mechanisms.

Case Studies

  • Microtubule Stabilization :
    A study evaluated the structure-activity relationship (SAR) of triazole derivatives in microtubule-targeting assays. The results demonstrated that modifications in the phenyl substituents significantly affected the compounds' ability to stabilize microtubules and induce apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity :
    Another study focused on the inhibition of specific enzymes linked to tumor progression. The compound exhibited competitive inhibition against these enzymes, indicating its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntifungal0.5
Compound BMicrotubule Stabilization0.8
This compoundPotential AnticancerTBD

Properties

IUPAC Name

5-[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O3S/c1-24-20(27)26(15-8-3-2-4-9-15)19(23-24)14-7-6-12-25(13-14)30(28,29)18-16(21)10-5-11-17(18)22/h2-5,8-11,14H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMAXPFBHMCOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC=C3F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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